1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-2-23-17(10-11-20-23)18(24)22-19-21-16(12-25-19)15-9-5-7-13-6-3-4-8-14(13)15/h3-12H,2H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQKPUAYIJJKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of α-haloketones with thiourea.
Coupling Reactions: The naphthalene moiety can be introduced through a coupling reaction, such as Suzuki or Heck coupling, involving a naphthyl halide and a thiazole derivative.
Final Assembly: The final compound is obtained by coupling the pyrazole and thiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of pyrazole, including this compound, possess anti-inflammatory properties. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases .
- Anticancer Activity : The compound has been evaluated for its anticancer potential. Research indicates that pyrazole derivatives can inhibit various cancer cell lines effectively. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells, suggesting promising anticancer activity .
- Antimicrobial Activity : Preliminary studies suggest that thiazole-containing compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various pyrazole derivatives, including 1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide. Results indicated that these compounds significantly reduced edema in animal models, outperforming traditional anti-inflammatory drugs like celecoxib in certain assays .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer efficacy of this compound against multiple cancer cell lines. It was found to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its potential as a selective anticancer agent .
Comparative Data Table
| Property | 1-Ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide | Similar Pyrazole Derivative |
|---|---|---|
| Anti-inflammatory IC50 | 5.63 μmol/kg | 10 μmol/kg |
| Anticancer IC50 (A549) | 1.962 μM | 3.5 μM |
| Antimicrobial Activity | Effective against E. coli (IC50 = 33 nM) | Not specified |
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole-Thiazole Carboxamides
The compound’s closest analogs are pyrazole-thiazole carboxamides with variations in substituents (Table 1). For example:
Table 1: Physicochemical Comparison of Pyrazole-Thiazole Carboxamides
*Estimated based on molecular formula.
Key Observations:
- Naphthalene vs. Phenyl : The naphthalen-1-yl group increases hydrophobicity and steric bulk, which may enhance π-π stacking in receptor binding but reduce solubility .
- Halogenated Analogs : Chlorophenyl (3b) and fluorophenyl (3d) derivatives exhibit higher melting points, likely due to increased polarity and intermolecular interactions .
Biological Activity
1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves several key steps:
- Formation of Thiazole and Pyrazole Moieties : The initial step typically includes the condensation of naphthalene derivatives with thiazole and pyrazole precursors, leading to the formation of the target compound.
- Characterization : Characterization techniques such as NMR spectroscopy are employed to confirm the structure of synthesized compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance, compounds with similar structures exhibited potent antiproliferative effects against various cancer cell lines, such as breast cancer T-47D and MDA-MB-231 cells. The IC50 values for these compounds ranged from 3.14 to 4.92 µM, indicating significant cytotoxicity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-ethyl-N-(4-(naphthalen-1-yl)... | MDA-MB-231 | 3.14 |
| 1-ethyl-N-(4-(naphthalen-1-yl)... | T-47D | 4.92 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that pyrazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.22 to 0.25 µg/mL, demonstrating strong efficacy .
Table 2: Antimicrobial Activity
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 1-ethyl-N-(4-(naphthalen-1-yl)... | Staphylococcus aureus | 0.22 |
| 1-ethyl-N-(4-(naphthalen-1-yl)... | Staphylococcus epidermidis | 0.25 |
The mechanism by which these compounds exert their biological effects is often linked to their ability to inhibit specific enzymes or pathways crucial for cell proliferation or survival:
- EGFR Inhibition : Some pyrazole-thiazole hybrids have shown potential as epidermal growth factor receptor (EGFR) inhibitors, which are vital in cancer treatment strategies .
Case Studies
Several case studies have been documented regarding the biological evaluation of thiazole and pyrazole derivatives:
- Study on Anticancer Properties : A study demonstrated that modifications in the chemical structure significantly influenced the anticancer activity of thiazole-pyrazole hybrids, leading to enhanced efficacy against selected cancer types .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various pyrazole derivatives, revealing that structural variations could lead to substantial differences in activity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-ethyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, and what reagents are critical for its cyclocondensation?
- The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by coupling with a thiazole-naphthalene intermediate. Key reagents include DMF-DMA (N,N-dimethylformamide dimethyl acetal) for pyrazole ring formation and phosphorus oxychloride (POCl₃) for cyclization steps .
- Example protocol: Ethyl acetoacetate reacts with DMF-DMA to form an enamine intermediate, which undergoes cyclization with phenylhydrazine derivatives. The thiazole moiety is introduced via Hantzsch thiazole synthesis using bromonaphthalene and thiourea .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming its purity?
- FTIR confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). ¹H/¹³C NMR resolves the ethyl group (δ ~1.3 ppm, triplet) and aromatic protons (δ 7.2–8.5 ppm). X-ray crystallography is critical for unambiguous confirmation of the thiazole-pyrazole-naphthalene scaffold .
- HPLC-MS (high-resolution mass spectrometry) validates molecular weight (e.g., [M+H]⁺ at m/z 398.14) and purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) against cancer cell lines. Dose-response curves (IC₅₀) should be generated using concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for synthesizing this compound with higher yields?
- Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent selection (e.g., DMF vs. THF) and temperature optimization. For example, DFT calculations show that cyclocondensation at 80–100°C minimizes side reactions .
- Molecular dynamics simulations model steric effects in the thiazole-naphthalene coupling step, favoring catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Comparative meta-analysis : Normalize data using standardized protocols (e.g., NIH/WHO guidelines for IC₅₀ determination). For instance, discrepancies in cytotoxicity may arise from variations in cell passage number or serum concentration in culture media .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophores. For example, replacing the naphthalene moiety with a benzothiazole group alters logP and bioavailability .
Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode with biological targets?
- Co-crystallize the compound with target proteins (e.g., kinases) and solve structures using synchrotron radiation (resolution ≤1.8 Å). Electron density maps clarify hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp86 in EGFR kinase) .
- Crystallographic data refinement (e.g., SHELX or PHENIX) identifies conformational flexibility in the ethyl-pyrazole moiety, which impacts binding affinity .
Q. What methodologies validate the compound’s metabolic stability in preclinical studies?
- In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂). LC-MS/MS detects major metabolites, such as hydroxylation at the naphthalene ring or oxidation of the thiazole sulfur .
- CYP450 inhibition assays assess drug-drug interaction risks. For example, CYP3A4 inhibition >50% at 10 µM suggests potential clinical interactions .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Use Hansen solubility parameters to reconcile discrepancies. Experimental data show poor solubility in water (logP ~3.5) but high solubility in DMSO (>50 mg/mL). Contradictions may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
- Dynamic light scattering (DLS) quantifies aggregation in aqueous buffers, which artificially reduces measured solubility .
Q. Why do SAR studies report divergent bioactivity trends for analogs with minor structural changes?
- Free-energy perturbation (FEP) calculations reveal that small substitutions (e.g., ethyl → propyl) alter binding entropy/enthalpy balances. For example, a 1.2 kcal/mol difference in ΔG explains a 10-fold change in IC₅₀ .
- Cryo-EM or NMR titration experiments validate whether analogs induce conformational changes in target proteins .
Methodological Resources
- Synthetic protocols : Refer to Cogent Chemistry (2017) for scalable routes .
- Computational tools : ICReDD’s reaction path search algorithms integrate quantum chemistry and machine learning for condition optimization .
- Crystallography standards : Follow Acta Crystallographica Section E for structural reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
